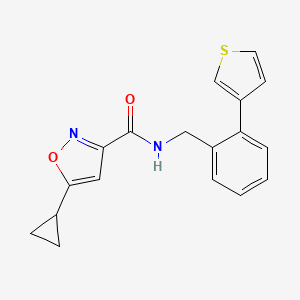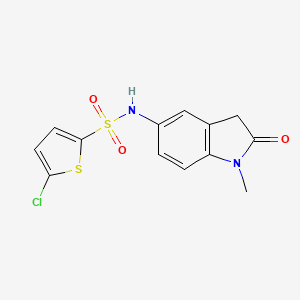
5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves the reaction of 5-chloro-2-oxindole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antiviral and antimicrobial agent, making it a candidate for the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
5-chloro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also exhibit antiviral and anticancer properties but differ in their specific molecular targets and pathways.
Indole-3-acetic acid: A plant hormone with different biological activities, primarily involved in plant growth and development.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-21(18,19)13-5-4-11(14)20-13/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVAJAKROGVMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)
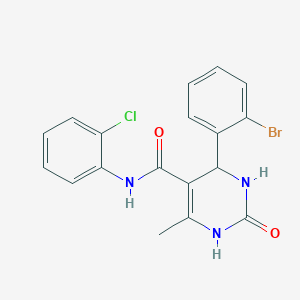
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2665074.png)

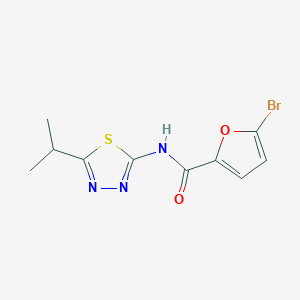
![3-{[isopropyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2665079.png)
![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)
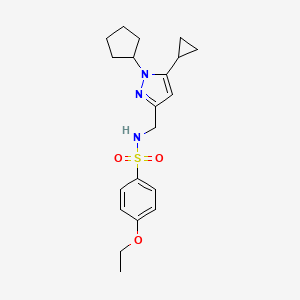
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)
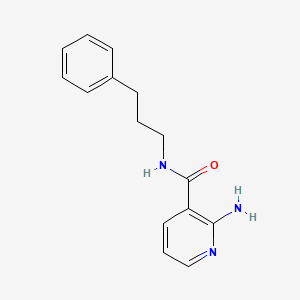

![3-(3-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyridine](/img/structure/B2665087.png)
